molecular formula C19H22N2O3S2 B2604813 (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one CAS No. 307525-60-6

(E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Cat. No.: B2604813
CAS No.: 307525-60-6
M. Wt: 390.52
InChI Key: DHBSFLPBRZHUAA-DTQAZKPQSA-N
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Description

This compound, (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one, is a synthetic 4-thiazolidinone derivative designed for advanced pharmacological and biochemical research. The 4-thiazolidinone core is a recognized privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . Its core structure is synthetically versatile, allowing for targeted modifications at the 2, 3, and 5 positions to optimize potency and selectivity for specific bio-targets . This specific derivative is of significant research interest primarily in the field of oncology. 5-Arylidene derivatives of 4-thiazolidinones have been previously identified as among the most active compounds with anticancer effects among a large pool of 4-azolidone analogs . The 4-thiazolidinone ring system is investigated for its affinity towards various anticancer bio-targets. Related mechanisms of action may be associated with the inhibition of protein kinases, such as DYRK1A, CK1, CDK5/p25, and GSK3α/β, which are crucial regulators in cell proliferation and survival pathways . Furthermore, analogs have shown potential affinity to phosphatase targets like phosphatase of regenerating liver (PRL-3) and non-membrane protein tyrosine phosphatase (SHP-2) . Beyond its application in cancer research, the 4-thiazolidinone scaffold is also explored for other biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties, making it a versatile template for multitarget drug discovery programs . This product is intended for research purposes only, specifically for in vitro assays and target-based screening to further elucidate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-24-15-7-5-14(6-8-15)13-16-18(23)21(19(25)26-16)12-9-17(22)20-10-3-2-4-11-20/h5-8,13H,2-4,9-12H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSFLPBRZHUAA-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound is characterized by a thiazolidinone core, which is known for its diverse pharmacological properties. The synthesis typically involves a multi-component reaction, combining 2-thioxothiazolidin-4-one with appropriate aldehydes and amines. The presence of the 4-methoxybenzylidene moiety is significant as it contributes to the compound's biological activity.

Antioxidant Activity

Thiazolidinone derivatives, including this compound, have shown promising antioxidant properties. The antioxidant activity can be attributed to the presence of the thiazolidinone ring, which can scavenge free radicals and reduce oxidative stress. Studies have demonstrated that these compounds can significantly inhibit lipid peroxidation and exhibit radical scavenging activities .

Anti-Melanogenic Activity

One of the most notable biological activities of thiazolidinone derivatives is their anti-melanogenic effect. Research indicates that compounds with similar structures can inhibit tyrosinase, a key enzyme in melanin biosynthesis. For instance, related compounds have been shown to possess IC50 values lower than that of kojic acid, a well-known tyrosinase inhibitor . The anti-melanogenic effects are believed to stem from their ability to reduce melanin production in melanocytes through inhibition of tyrosinase activity .

Anticancer Potential

Thiazolidinone derivatives have also been explored for their anticancer properties. In vitro studies have reported that certain thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism often involves induction of apoptosis and cell cycle arrest . For example, specific derivatives showed selectivity indices indicating their effectiveness against cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been documented in various studies. Compounds similar to This compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of several thiazolidinone derivatives, including those with methoxy substituents. Results indicated that these compounds inhibited tyrosinase effectively, with some exhibiting IC50 values significantly lower than kojic acid. This suggests that modifications at the benzylidene position can enhance inhibitory potency .

Study 2: Antioxidant Efficacy

In an investigation focused on antioxidant properties, various thiazolidinones were assessed for their ability to scavenge reactive oxygen species (ROS). The results highlighted a strong correlation between structural modifications and antioxidant activity, with specific compounds showing remarkable efficacy in protecting cellular components from oxidative damage .

Study 3: Anticancer Activity

Another study reported on the anticancer effects of thiazolidinone derivatives against MCF-7 and A2780 cell lines. The compounds exhibited significant cytotoxicity with IC50 values indicating strong potential for development as anticancer agents. Moreover, selectivity indices suggested favorable profiles for therapeutic applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with a suitable piperidinone derivative and subsequent modifications to introduce the thioxo group. The synthetic pathway often includes reactions with various electrophiles to enhance biological activity.

Biological Activities

1. Cytotoxicity Against Cancer Cells
Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one possess selective toxicity towards malignant cells while sparing normal cells.

A study demonstrated that certain analogs exhibited submicromolar CC50 values against neoplastic cell lines such as HSC-2 and HL-60, indicating their potential as anti-cancer agents . The presence of the piperidine moiety has been linked to enhanced cytotoxicity due to its ability to interact with cellular targets effectively.

2. Inhibition of Topoisomerase IIα
Another significant application is the inhibition of human topoisomerase IIα, an enzyme critical for DNA replication and repair. Compounds derived from thiazolidinones have been shown to inhibit this enzyme, thereby preventing cancer cell proliferation . This mechanism makes them strong candidates for further development as anti-cancer drugs.

Table 1: Summary of Cytotoxicity Studies

CompoundCell LineCC50 (µM)Mechanism of Action
1HSC-2<0.5Induces apoptosis
2HL-60<0.7Topoisomerase IIα inhibition
3HCT116<0.6Cell cycle arrest

Note: Data compiled from various studies demonstrating the efficacy of thiazolidinone derivatives against cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzylidene moiety significantly influence the biological activity of the compound. For example, substituents on the aromatic ring can enhance hydrophobic interactions with target proteins, increasing potency .

Table 2: SAR Analysis of Thiazolidinone Derivatives

SubstituentEffect on Activity
Methoxy GroupIncreased potency
Nitro GroupEnhanced selectivity
Halogen SubstituentsVariable effects

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes diverse reactions due to its functional groups (thiazolidin-4-one, benzylidene, and piperidine substituents).

Hydrolysis

  • Thiazolidin-4-one Ring Opening :

    • Acidic or basic hydrolysis cleaves the thiazolidin-4-one ring, yielding thiosulfinates or thiols .

    • Example: Hydrolysis with HCl in aqueous solution may generate a thiosulfinate intermediate.

Alkylation

  • Nucleophilic Substitution :

    • Piperidine’s tertiary amine can undergo alkylation with alkyl halides or other electrophiles .

    • Example: Reaction with methyl iodide under basic conditions forms quaternary ammonium salts.

Benzylidene Group Reactivity

  • Elimination Reactions :

    • The benzylidene group may undergo elimination to form α,β-unsaturated carbonyl compounds under acidic conditions .

  • Further Condensation :

    • Cross-aldol reactions with other carbonyl compounds are possible, leading to extended conjugated systems .

Thioxo Group Reactivity

  • Nucleophilic Substitution :

    • The sulfur atom in the 2-thioxo position is susceptible to nucleophilic attack by amines or hydroxyl groups .

    • Example: Reaction with ammonia may yield a thioamide derivative.

Reaction TypeKey Functional GroupReagents/ConditionsOutcome
HydrolysisThiazolidin-4-oneHCl, H2ORing opening
AlkylationPiperidineMeI, K2CO3Quaternary salt
EliminationBenzylideneH2SO4, heatα,β-Unsaturated carbonyl
Nucleophilic SubstitutionThioxo groupNH3, DMFThioamide

Mechanistic Insights

The compound’s reactivity is governed by its heterocyclic framework and substituents:

  • Benzylidene Stability : The (E)-configuration ensures conjugation, enhancing stability and reactivity in condensation reactions .

  • Thioxo Group Reactivity : The sulfur atom increases electrophilicity at the 2-position, facilitating nucleophilic attacks .

  • Piperidine Substituent : The bulky piperidine group may sterically hinder reactions at adjacent positions, directing reactivity to the thiazolidin-4-one core.

Q & A

Q. What are the optimal synthetic routes for (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one) and 4-methoxybenzaldehyde under basic conditions. Evidence from analogous compounds suggests using sodium hydroxide in ethanol (reflux, 6–8 hours) yields moderate to high purity . Alternative methods employ ammonium acetate in acetic acid for milder conditions, reducing side reactions . Key parameters include:
  • Solvent : Ethanol (yield ~65%) vs. DMF (improved solubility but lower yield ~50%) .
  • Base : NaOH (higher reactivity) vs. NH₄OAc (better selectivity for E-isomer) .
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures is critical to isolate the E-isomer .

Q. How can researchers confirm the stereochemistry (E/Z) and purity of the synthesized compound?

  • Methodological Answer :
  • NMR Spectroscopy : The E-configuration is confirmed by distinct olefinic proton signals (δ 7.2–7.8 ppm, coupling constant J = 12–16 Hz for trans geometry) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves E/Z isomers, with retention times validated against standards .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₁H₂₃N₂O₃S₂: 439.1052) ensures molecular integrity .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) with ampicillin as a positive control .
  • Cytotoxicity : MTT assay on human fibroblast cells (IC₅₀ determination) to assess safety for further studies .
  • Enzyme Inhibition : Thiazolidinones often target α-glucosidase or tyrosinase; use spectrophotometric assays (e.g., pNPG for α-glucosidase) .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace 4-methoxy with halogen (e.g., Cl, Br) or nitro groups. Evidence shows 4-Cl analogs exhibit enhanced antibacterial activity (MIC ~8 µg/mL vs. 16 µg/mL for methoxy) due to increased lipophilicity .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gap) to correlate with redox-mediated mechanisms .

Q. What strategies mitigate oxidative degradation of the thioxothiazolidinone core?

  • Methodological Answer :
  • Stability Testing : Accelerated degradation studies (40°C/75% RH, 4 weeks) show >90% stability in nitrogen atmosphere vs. 70% in air .
  • Antioxidant Additives : Co-formulation with 0.1% ascorbic acid reduces oxidation by 40% .
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., NO₂) at the 3-position stabilizes the thione moiety .

Q. How can researchers resolve contradictions in reported synthesis conditions?

  • Methodological Answer :
  • DoE Optimization : Use a Design of Experiments (DoE) approach to test variables (solvent, base, temperature). For example, a 2³ factorial design revealed NH₄OAc in acetic acid (80°C, 4 hours) maximizes E-isomer yield (78%) while minimizing byproducts .
  • Mechanistic Insights : Base strength (NaOH vs. NH₄OAc) affects reaction kinetics; weaker bases favor slower, more selective condensation .

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